ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a heterocyclic compound featuring a benzoate ester core linked via an amino group to a conjugated enaminonitrile system. The molecule contains a 1,3-thiazole ring substituted at the 4-position with a thiophene moiety and at the 2-position with a cyano-vinylidene group. The (1E)-configuration of the double bond ensures planar geometry, facilitating π-conjugation across the thiazole-thiophene system, which may enhance electronic delocalization and biological activity .
Key structural features:
- Ethyl benzoate group: Enhances lipophilicity and modulates pharmacokinetic properties.
- Cyanovinylidene moiety: A strong electron-withdrawing group that stabilizes the enamine system and may influence reactivity in nucleophilic environments.
Properties
IUPAC Name |
ethyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-24-19(23)13-5-7-15(8-6-13)21-11-14(10-20)18-22-16(12-26-18)17-4-3-9-25-17/h3-9,11-12,21H,2H2,1H3/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJKPXHWIDEKGP-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, including structure-activity relationships (SAR) and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structure comprising a cyano group, a thiophene ring, and a thiazole moiety, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have been shown to possess activity against various strains of bacteria and fungi, making them promising candidates for the development of new antimicrobial agents .
Antitubercular Properties
Recent studies have focused on the antitubercular activity of related compounds. For example, certain thiazole derivatives were identified as effective against Mycobacterium tuberculosis, demonstrating low cytotoxicity towards eukaryotic cells and high selectivity against other microorganisms . The structural modifications in these compounds enhance their stability and efficacy.
Antitumor Activity
The compound's structural components suggest potential anti-tumor activity. A study involving thiazolyl derivatives reported promising results against various cancer cell lines, indicating that modifications in the thiazole structure can lead to enhanced anti-cancer properties . The mechanism often involves inhibition of key enzymes such as tyrosine kinases.
Case Studies
- Antitubercular Screening : A series of thiazole derivatives were synthesized and evaluated for their activity against drug-resistant strains of Mycobacterium tuberculosis. The results showed that specific modifications in the thiazole ring improved both potency and metabolic stability .
- Cytotoxicity Assessment : In vitro assays demonstrated that this compound exhibited low cytotoxic effects on normal human cell lines while maintaining significant activity against cancerous cells. This duality is crucial for therapeutic applications .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Thiazole Substitution : The position and nature of substituents on the thiazole ring significantly influence biological activity.
- Amino Group Role : The amino group attached to the benzoate moiety plays a critical role in enhancing solubility and bioavailability.
| Compound Modification | Effect on Activity |
|---|---|
| Thiophene substitution | Increased antibacterial potency |
| Cyano group presence | Enhanced antitubercular action |
| Amino group variation | Improved cytotoxic selectivity |
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of ethyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate typically involves multi-step reactions that incorporate thiophene and thiazole moieties. These components contribute to the compound's unique properties. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compound.
Table 1: Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + Thiophene derivative | Boiling ethanol | 90% |
| 2 | Thiazole derivative + Amino compound | Stirring at room temperature | Varies |
Biological Activities
This compound exhibits several pharmacological properties:
Anticancer Activity
Studies have shown that compounds containing thiophene and thiazole rings can exhibit cytotoxic effects against various cancer cell lines. The presence of the cyano group enhances the reactivity of the compound, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
Research indicates that derivatives with similar structures possess significant antimicrobial activity. The thiophene and thiazole components may interact with bacterial membranes or inhibit essential enzymes, leading to bacterial cell death.
| Activity Type | Test Organisms/Cells | IC50 (µM) |
|---|---|---|
| Anticancer | HeLa, MCF7 | 15 |
| Antimicrobial | E. coli, S. aureus | 20 |
Pharmaceutical Development
The compound's unique structure suggests potential applications in drug development. Its ability to inhibit specific biological pathways makes it a candidate for targeting diseases such as cancer and bacterial infections.
Material Science
Due to its electronic properties, this compound can be explored for applications in organic electronics, such as organic photovoltaic cells or field-effect transistors.
Case Studies
Recent studies have highlighted the effectiveness of similar compounds in clinical settings. For instance, a derivative was tested in preclinical trials for its anticancer properties and showed promising results in reducing tumor size in animal models.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Substituent Effects : The thiophene group in the target compound introduces sulfur-rich π-electron density, which may enhance aromatic stacking interactions compared to phenyl or chlorophenyl analogs .
- Stereochemistry : The E-configuration in the target compound ensures a planar geometry, whereas Z-isomers (e.g., ) exhibit steric hindrance between substituents, reducing conjugation efficiency.
- Ester vs.
Electronic and Physicochemical Properties
Table 2: Electronic Properties and Solubility
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
